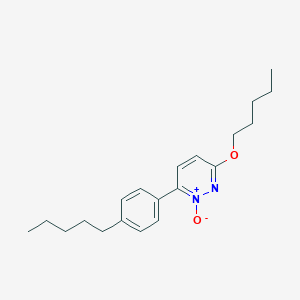
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with pentyloxy and pentylphenyl groups
Preparation Methods
The synthesis of 1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine ring, followed by the introduction of the pentyloxy and pentylphenyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The pentyloxy and pentylphenyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Oxo-3-(pentyloxy)-6-(4-pentylphenyl)-1lambda~5~-pyridazine can be compared with similar compounds such as benzoic acid derivatives and other pyridazine-based molecules. These comparisons highlight its unique structural features and potential advantages in specific applications. Similar compounds include:
Properties
CAS No. |
90616-35-6 |
|---|---|
Molecular Formula |
C20H28N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-oxido-3-pentoxy-6-(4-pentylphenyl)pyridazin-1-ium |
InChI |
InChI=1S/C20H28N2O2/c1-3-5-7-9-17-10-12-18(13-11-17)19-14-15-20(21-22(19)23)24-16-8-6-4-2/h10-15H,3-9,16H2,1-2H3 |
InChI Key |
GSFZHBVBWLNOMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=[N+](N=C(C=C2)OCCCCC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)

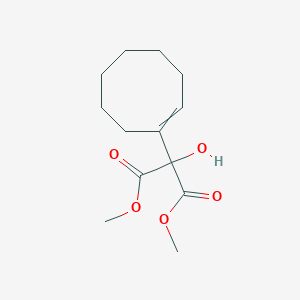
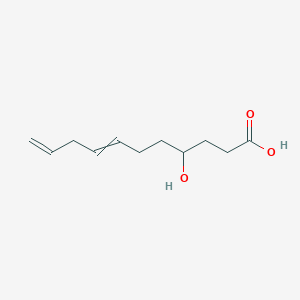
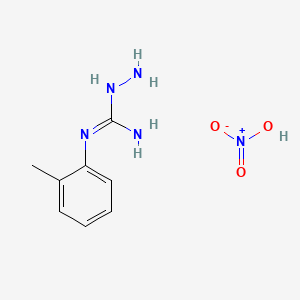
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
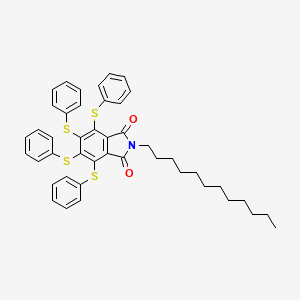
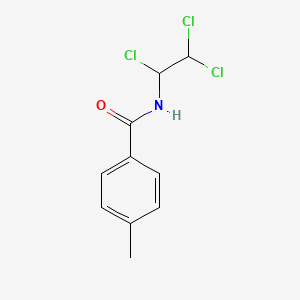
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)

